2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Description
2-Ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine is a heterocyclic compound featuring a six-membered oxadiazine ring substituted with ethoxy, morpholino, and two trifluoromethyl groups. The oxadiazine core is characterized by alternating oxygen and nitrogen atoms, conferring unique electronic and steric properties. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the morpholino substituent improves solubility and bioavailability.
Properties
IUPAC Name |
2-ethoxy-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F6N3O3/c1-2-22-8-19-9(10(12,13)14,11(15,16)17)18-7(23-8)20-3-5-21-6-4-20/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJIUZXHKYNDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(N=C(O1)N2CCOCC2)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327627 | |
| Record name | 2-Ethoxy-6-morpholino-4,4-di(trifluoromethyl)-4h-1,3,5-oxadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-19-7 | |
| Record name | 2-Ethoxy-6-morpholino-4,4-di(trifluoromethyl)-4h-1,3,5-oxadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine typically involves the reaction of ethoxy-substituted precursors with morpholine and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the oxadiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazine derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The ethoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional functional groups, while substitution reactions can introduce new substituents to the oxadiazine ring.
Scientific Research Applications
2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazine Derivatives ()
Compounds such as 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline () share substituents (morpholino groups) but differ in their core structure. Triazines (1,3,5-triazine) have three nitrogen atoms, while oxadiazines contain two nitrogen and one oxygen atom. This difference impacts electronic density and reactivity:
- Reactivity : Triazines are more electron-deficient, favoring nucleophilic aromatic substitution. Oxadiazines, with oxygen in the ring, exhibit moderate electrophilicity and are prone to ring-opening reactions under acidic conditions.
- Stability: The trifluoromethyl groups in the oxadiazine derivative enhance thermal stability compared to non-fluorinated triazines.
Triazolone Derivatives ()
The compound 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (Aprepitant analog) shares trifluoromethyl and morpholino motifs but features a triazolone core. Triazolones are five-membered rings with mixed nitrogen-oxygen chemistry, often used in drug design (e.g., Aprepitant, an antiemetic). The smaller ring size increases ring strain but enhances hydrogen-bonding capacity compared to oxadiazines.
Substituent Effects
Ethoxy vs. Aryloxy Groups
The ethoxy group in the oxadiazine derivative is less sterically hindered than the bulky 3,5-bis(trifluoromethyl)phenyl ethoxy group in Aprepitant analogs (). This difference influences binding affinity in biological targets and solubility in polar solvents.
Morpholino Positioning
In the oxadiazine, the morpholino group occupies position 6, whereas in triazine derivatives (), morpholino groups are at positions 4 and 4. Positional variation alters steric interactions and hydrogen-bonding networks, affecting crystallization behavior and solubility.
Trifluoromethyl Groups
The bis(trifluoromethyl) substitution in the oxadiazine enhances hydrophobicity (logP ~3.5 estimated) compared to mono-trifluoromethyl triazolones (). This property may improve blood-brain barrier penetration in drug candidates.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Substituent Impact on Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
